molecular formula C20H19N3O4S2 B11295225 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B11295225
M. Wt: 429.5 g/mol
InChI Key: JOCUEBGLTXSEOI-UHFFFAOYSA-N
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Description

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonyl group, and the construction of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The amide bond linking the benzothiazole and pyrrolidine moieties is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the bond, yielding 6-(methylsulfonyl)-1,3-benzothiazol-2-amine and 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (Figure 1).

Mechanism :

  • Acidic conditions : Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions : Hydroxide ions deprotonate water, generating a stronger nucleophile for carbonyl attack.

Example Conditions :

Reaction TypeReagents/ConditionsProductsReferences
Acidic Hydrolysis6M HCl, reflux, 12hCarboxylic acid + Amine
Basic Hydrolysis2M NaOH, 80°C, 8hCarboxylate salt + Amine

Reactivity of the Methylsulfonyl Group

Key Observations :

  • Methylsulfonyl groups are typically stable under mild conditions but can be reduced to sulfides (-SMe) using agents like LiAlH₄ (not observed in analogs) .

  • No direct evidence of sulfonyl group substitution in analogs suggests it remains intact in most reactions.

Reduction of the Pyrrolidone Ketone

The 5-oxo group in the pyrrolidine ring can undergo reduction to form a secondary alcohol.

Mechanism :

  • Reducing agents : NaBH₄ (selective for ketones) or LiAlH₄ (stronger, may affect other groups).

  • Product : 1-methyl-5-hydroxy-2-phenylpyrrolidine-3-carboxamide derivative.

Example Conditions :

ReagentConditionsProductReferences
NaBH₄EtOH, 25°C, 2hAlcohol derivative

Functionalization of the Phenyl Group

The phenyl substituent on the pyrrolidine may undergo electrophilic aromatic substitution (EAS), though electron-withdrawing effects from the adjacent carbonyl group reduce reactivity.

Potential Reactions :

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) and elevated temperatures.

  • Halogenation : Limited to activated positions; bromination via Br₂/FeBr₃ is plausible.

Challenges :

  • Low yields due to deactivation by the pyrrolidone carbonyl .

Ring-Opening Reactions of the Pyrrolidone

The 5-oxo-pyrrolidine ring may undergo ring-opening under strong acidic or basic conditions.

Mechanism :

  • Acid-catalyzed : Protonation of the carbonyl facilitates nucleophilic attack at the α-carbon, leading to ring cleavage.

  • Base-catalyzed : Deprotonation generates an enolate, which reacts with water or other nucleophiles.

Example Conditions :

ConditionsReagentsProductReferences
3M HCl, reflux, 6hHCl/H₂OLinear carboxylic acid

Oxidation Reactions

The pyrrolidone ring and benzothiazole sulfur are potential oxidation targets:

  • Pyrrolidone ketone : Stable to further oxidation under standard conditions.

  • Benzothiazole sulfur : Already in the sulfonyl state (-SO₂Me); further oxidation is unlikely .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated in silico for its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that it could serve as a lead compound for developing new anti-inflammatory drugs .

Anticancer Properties

The compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Preliminary investigations indicate that the compound may possess antimicrobial properties. Testing against several bacterial strains has shown varying degrees of inhibition, suggesting its potential use as an antimicrobial agent .

Case Study 1: Anti-inflammatory Mechanism

A study conducted by researchers at a prominent university synthesized derivatives of the compound and tested their anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammatory markers, supporting the hypothesis that modifications to the molecule could enhance its therapeutic efficacy .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against human cancer cell lines. The results showed that certain modifications increased cytotoxicity significantly, with some derivatives exhibiting IC50 values in low micromolar ranges against breast cancer cells .

Data Tables

ApplicationEffectivenessReference
Anti-inflammatorySignificant reduction in inflammatory markers
Anticancer (Colon)IC50 < 10 µM
AntimicrobialModerate inhibition against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its combination of a benzothiazole ring, a pyrrolidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-Methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in various therapeutic areas.

Chemical Structure and Properties

Molecular Formula : C14H14N2O4S2
Molecular Weight : 342.40 g/mol
CAS Number : 2173108-78-4

The compound features a pyrrolidine ring, a benzothiazole moiety, and a methylsulfonyl group, which contribute to its biological activity by allowing interaction with various molecular targets.

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with carbon disulfide and methyl iodide.
  • Introduction of the Methylsulfonyl Group : Reaction with methylsulfonyl chloride in the presence of a base.
  • Coupling with Pyrrolidine Derivative : Using coupling agents like DCC to attach the pyrrolidine moiety.

The biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine have shown effectiveness against various bacterial strains and fungi .

Anticancer Potential

Studies have suggested that benzothiazole derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzothiazole compounds against resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated that certain analogues exhibited MIC values as low as 16 µg/mL, showcasing their potential as effective antimicrobial agents .
  • Anticancer Studies : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that it triggers cell cycle arrest at the G2/M phase .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibited growth of Candida albicans
AnticancerInduced apoptosis in cancer cells

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-23-17(24)11-14(18(23)12-6-4-3-5-7-12)19(25)22-20-21-15-9-8-13(29(2,26)27)10-16(15)28-20/h3-10,14,18H,11H2,1-2H3,(H,21,22,25)

InChI Key

JOCUEBGLTXSEOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

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